molecular formula C9H11F2NO B1525108 1-Amino-2-(2,4-difluorophenyl)propan-2-ol CAS No. 1306830-94-3

1-Amino-2-(2,4-difluorophenyl)propan-2-ol

Cat. No.: B1525108
CAS No.: 1306830-94-3
M. Wt: 187.19 g/mol
InChI Key: HKPYTXVVEVMTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-2-(2,4-difluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 . It is also known as “this compound hydrochloride” and has the InChI code "1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H" . This indicates that the molecule consists of a propan-2-ol group where the hydrogen of the middle carbon is replaced by an amino group and one of the hydrogens of the end carbon is replaced by a 2,4-difluorophenyl group.


Physical and Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Cardioselective Beta-Adrenoceptor Blocking Agents

Research has demonstrated the synthesis of compounds structurally related to "1-Amino-2-(2,4-difluorophenyl)propan-2-ol", focusing on their affinity to beta-1 and beta-2 adrenoceptors. These studies underline the substantial cardioselectivity of certain derivatives, implying potential applications in the development of beta-blockers with minimized side effects on the cardiovascular system (Rzeszotarski et al., 1979).

Synthesis and Corrosion Inhibition

Another study explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives for their inhibitive performance on carbon steel corrosion. This research not only contributes to understanding the chemical properties and potential applications of similar compounds in corrosion science but also emphasizes the role of protective layers in mitigating metal surface degradation (Gao et al., 2007).

Asymmetric Synthesis

Research into the asymmetric reduction of acetophenone O-methyloxime using compounds derived from 1-amino-propan-2-ol demonstrates the utility of these chemicals in producing optically active amines with high enantioselectivity. Such methodologies are crucial for the synthesis of chiral compounds, which have significant implications in pharmaceutical drug development (Itsuno et al., 1987).

Conformational Analyses and Molecular Dynamics

A study on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures and X-ray diffraction analysis, highlights the importance of understanding the molecular geometry and interactions for designing compounds with specific properties. Such insights are vital for the rational design of drugs and materials with tailored functionalities (Nitek et al., 2020).

Characterization of Schiff Base Derivatives

Investigations into Schiff base derivatives of amino propan-2-ol compounds have provided valuable data on their structural, spectroscopic, and electronic properties. This research can inform the development of materials and compounds in various fields, including coordination chemistry and materials science, by understanding the interactions and stability of these derivatives (Khalid et al., 2018).

Safety and Hazards

“1-Amino-2-(2,4-difluorophenyl)propan-2-ol” is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause respiratory irritation, drowsiness, or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

1-amino-2-(2,4-difluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-9(13,5-12)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPYTXVVEVMTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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